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Compound of Interest

Compound Name: 4-(2-Methoxyethoxy)butanoic acid

CAS No.: 935678-17-4

Cat. No.: B2736260

Get Quote

Executive Summary
In the landscape of bioconjugation and targeted drug design, 4-(2-Methoxyethoxy)butanoic
acid (CAS 935678-17-4) serves as a highly specialized, short-chain PEGylated aliphatic acid.

While junior chemists often mistake any PEG-containing acid for a bivalent crosslinker (such as

those used to bridge ligands in PROTACs), this molecule is strictly a terminal modifier.

Characterized by an inert methoxy cap and a reactive carboxylic acid terminus, it is primarily

utilized to modulate the pharmacokinetic (PK) properties of small molecule therapeutics,

antibody-drug conjugate (ADC) payloads, and peptides. By appending this moiety, developers

can fine-tune aqueous solubility and metabolic stability without introducing the massive steric

bulk associated with high-molecular-weight PEGs.

Physicochemical Profiling
Understanding the baseline properties of 4-(2-Methoxyethoxy)butanoic acid is critical for

predicting its behavior in organic synthesis and biological systems. The table below

consolidates its core quantitative data.
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Property Value

Chemical Name 4-(2-Methoxyethoxy)butanoic acid

CAS Number 935678-17-4[1]

Molecular Formula C 7​H 14​O 4​[2][3]

Molecular Weight 162.19 g/mol [3]

Physical State Liquid (at room temperature)[1]

Storage Temperature 0–4°C[3]

InChI Key KAPBHHXFLZBNTF-UHFFFAOYSA-N[1]

Structural Rationale & Chemical Logic
The architecture of 4-(2-Methoxyethoxy)butanoic acid is not arbitrary; every functional group

serves a distinct mechanistic purpose in drug development.

Methoxy Cap (-OCH 3​): This terminal ether is chemically inert under physiological and

standard synthetic conditions. It prevents unwanted cross-reactivity or polymerization,

ensuring a strict 1:1 stoichiometric conjugation to the target amine.

Ethoxy Core (-CH 2​-CH 2​-O-): This mini-PEG segment imparts hydrophilicity. It disrupts

hydrophobic aggregation, thereby improving the aqueous solubility of lipophilic payloads.

Propyl Spacer (-CH 2​-CH 2​-CH 2​-): Unlike standard PEG acids (e.g., mPEG-acetic acid), the

butanoic acid backbone provides a three-carbon aliphatic buffer. This slightly increases local

lipophilicity near the resulting amide bond, sterically shielding it from rapid enzymatic

cleavage by non-specific amidases in vivo.

Methoxy Cap
(Inert)

Ethoxy Core
(Solubility)

Propyl Spacer
(Stability)

Carboxylic Acid
(Reactive Site)
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Structural rationale of 4-(2-Methoxyethoxy)butanoic acid for PK modulation.

Self-Validating Experimental Protocol: Amidation
Workflow
To conjugate 4-(2-Methoxyethoxy)butanoic acid to an amine-bearing active pharmaceutical

ingredient (API) or peptide, a highly efficient coupling reagent like HATU is preferred over

standard EDC/NHS.

Causality in Reagent Selection: HATU generates a highly reactive HOAt ester intermediate.

This is crucial for overcoming the slight steric hindrance of the flexible PEG chain and ensures

rapid coupling, which minimizes epimerization if the substrate contains chiral centers.

Step-by-Step Methodology
Preparation: Dissolve the amine substrate (1.0 eq) and 4-(2-Methoxyethoxy)butanoic acid
(1.2 eq) in anhydrous DMF.

Expert Insight: DMF must be strictly anhydrous. Trace moisture will rapidly hydrolyze the

highly reactive HOAt ester intermediate back to the starting acid, plummeting your yield.

Activation: Add HATU (1.5 eq) to the mixture and stir for 5 minutes at room temperature.

Deprotonation & Coupling: Introduce DIPEA (3.0 eq) dropwise.

Expert Insight: DIPEA is a sterically hindered, non-nucleophilic base. It effectively

deprotonates the substrate's primary or secondary amine (driving nucleophilic attack)

without competing for the active ester.

Self-Validation (LC-MS Monitoring): After 30 minutes, sample 1 µL of the reaction into 100 µL

of 50% MeCN/H 2​O. Analyze via LC-MS.

Validation Logic: A successful coupling is validated by the disappearance of the substrate

mass ( M ) and the emergence of a new peak at [ M
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144.17] + . This exact mass shift corresponds to the addition of the C 7​H 13​O 3​acyl
group (145.18 Da) minus the loss of a proton (1.01 Da) from the amine.

Purification: Quench the reaction with LC-MS grade water and purify via Preparative HPLC

using a C18 column (Gradient: 5-95% MeCN in H 2​O with 0.1% TFA modifier).

1. Reagent Prep
Acid + Anhydrous DMF

2. Activation
HATU (1.5 eq) + DIPEA (3.0 eq)

3. Coupling
Add Amine Substrate (1.0 eq)

4. Self-Validation
LC-MS Monitoring (+144.17 Da)

5. Purification
Prep-HPLC (C18, 0.1% TFA)

Click to download full resolution via product page

Self-validating HATU-mediated amidation workflow for terminal PEGylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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